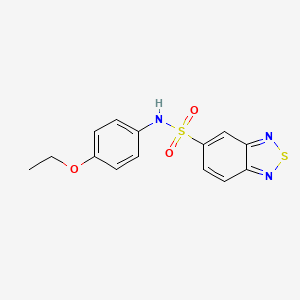
5-(3-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
科学的研究の応用
5-(3-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been tested for its antimicrobial, anti-inflammatory, and anticancer activities. It has also been studied for its potential as a photosensitizer for photodynamic therapy. In the field of materials science, 5-(3-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been investigated for its use as a building block for the synthesis of organic semiconductors and as a dopant for organic light-emitting diodes.
作用機序
The mechanism of action of 5-(3-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been studied extensively. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial and antifungal activities by inhibiting the growth of bacterial and fungal cells. In the field of materials science, the mechanism of action of 5-(3-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole as a building block for organic semiconductors involves its ability to form π-conjugated systems that facilitate charge transport.
Biochemical and Physiological Effects
5-(3-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects. In medicinal chemistry, this compound has been shown to induce DNA damage and inhibit the activity of enzymes involved in DNA replication and repair. It has also been shown to inhibit the activity of enzymes involved in inflammation and cell proliferation. In the field of materials science, 5-(3-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to improve the charge transport properties of organic semiconductors and enhance the efficiency of organic light-emitting diodes.
実験室実験の利点と制限
One of the advantages of using 5-(3-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its versatility. This compound can be used in medicinal chemistry, materials science, and other fields. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one of the limitations of using 5-(3-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on cancer cells, but it may also have harmful effects on healthy cells.
将来の方向性
There are several future directions for the study of 5-(3-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. In medicinal chemistry, this compound can be further studied for its potential as a therapeutic agent for various diseases. In materials science, 5-(3-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole can be further investigated for its use in the development of organic semiconductors and other electronic devices. Additionally, the potential toxicity of this compound can be further studied to determine its safety for human use.
Conclusion
In conclusion, 5-(3-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new therapeutic agents and electronic devices.
合成法
The synthesis of 5-(3-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been reported using different methods. One of the most commonly used methods involves the reaction of 3-bromoaniline and 2-chlorobenzoyl chloride in the presence of triethylamine and triphosgene. The resulting product is then treated with hydrazine hydrate to obtain 5-(3-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. Other methods include the reaction of 3-bromoaniline and 2-chlorobenzohydrazide in the presence of phosphorus oxychloride and the reaction of 3-bromoaniline and 2-chlorobenzonitrile in the presence of sodium azide.
特性
IUPAC Name |
5-(3-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-10-5-3-4-9(8-10)14-17-13(18-19-14)11-6-1-2-7-12(11)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINGGSBKWJVCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=CC=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide](/img/structure/B5815756.png)
![2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5815764.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-furohydrazide](/img/structure/B5815771.png)


![2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5815792.png)

![isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5815822.png)
![methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5815825.png)

![4-chloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5815839.png)

![N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5815842.png)
